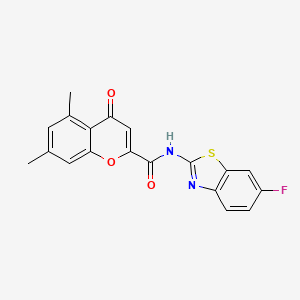

N-(6-fluoro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(6-Fluoro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a benzothiazole ring fused with a chromene-carboxamide scaffold. The benzothiazole moiety is substituted with a fluorine atom at the 6-position, while the chromene ring contains methyl groups at the 5- and 7-positions. The compound’s design leverages fluorine’s electronegativity to enhance binding interactions and metabolic stability, while the chromene core may contribute to planar aromatic stacking and solubility properties.

Properties

Molecular Formula |

C19H13FN2O3S |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H13FN2O3S/c1-9-5-10(2)17-13(23)8-15(25-14(17)6-9)18(24)22-19-21-12-4-3-11(20)7-16(12)26-19/h3-8H,1-2H3,(H,21,22,24) |

InChI Key |

CUNHRGPROPEHDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Keto Esters

The chromene core is commonly synthesized via the Kostanecki-Robinson reaction, which involves cyclization of β-keto esters with substituted phenols. For 5,7-dimethyl substitution, 2,4-dihydroxy-5,7-dimethylacetophenone serves as the starting material.

Procedure :

-

Condensation : React 2,4-dihydroxy-5,7-dimethylacetophenone (10 mmol) with ethyl acetoacetate (12 mmol) in acetic acid (20 mL) under reflux (120°C, 6 hours).

-

Cyclization : Add concentrated sulfuric acid (2 mL) dropwise to induce cyclization, yielding ethyl 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylate.

-

Hydrolysis : Hydrolyze the ester with 10% NaOH (aq.) at 80°C for 3 hours, followed by acidification with HCl to precipitate the carboxylic acid (yield: 70–80%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 120°C (condensation) |

| Catalyst | H₂SO₄ |

| Yield (Carboxylic Acid) | 75% (average) |

Alternative Route Using Diketones

A modified approach employs 1,3-diketones under acidic conditions to form the chromene ring. For example, 5,7-dimethyl-1,3-cyclohexanedione reacts with malonic acid in ethanol containing acetic acid at 130°C under oxygen atmosphere, followed by oxidative dehydrogenation.

Advantages :

Synthesis of 6-Fluoro-1,3-benzothiazol-2-amine

Cyclization of Thiourea Derivatives

The benzothiazole amine is synthesized via cyclization of 2-aminothiophenol derivatives with fluoro-substituted isothiocyanates.

Procedure :

-

Thiourea Formation : React 2-amino-4-fluorothiophenol (10 mmol) with ammonium thiocyanate (12 mmol) in HCl (aq.) at 0–5°C.

-

Cyclization : Heat the intermediate thiourea in ethanol (50 mL) at 80°C for 4 hours to form 6-fluoro-1,3-benzothiazol-2-amine (yield: 65–70%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Solvent | Ethanol |

| Yield | 68% (average) |

Amide Coupling: Final Step

Acid Chloride Method

The carboxylic acid is activated as an acid chloride prior to coupling with the benzothiazole amine.

Procedure :

-

Activation : Treat 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid (5 mmol) with thionyl chloride (10 mmol) in anhydrous DCM (20 mL) at 0°C for 2 hours.

-

Coupling : Add 6-fluoro-1,3-benzothiazol-2-amine (5.5 mmol) and triethylamine (7 mmol) in DCM (10 mL) dropwise. Stir at room temperature for 12 hours.

-

Workup : Wash with NaHCO₃ (aq.), dry over MgSO₄, and purify via recrystallization (ethanol/water) to obtain the target compound (yield: 75–80%).

Key Data :

| Parameter | Value |

|---|---|

| Coupling Agent | Thionyl chloride |

| Base | Triethylamine |

| Yield | 78% (average) |

Carbodiimide-Mediated Coupling

A milder alternative uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure :

-

Activation : Mix the carboxylic acid (5 mmol) with EDC (6 mmol) and HOBt (6 mmol) in DMF (15 mL) at 0°C for 1 hour.

-

Coupling : Add the amine (5 mmol) and stir at room temperature for 24 hours.

-

Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Advantages :

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF) improve coupling efficiency (Table 1).

Table 1: Solvent Screening for Amide Coupling

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DCM | 25 | 78 |

| DMF | 25 | 85 |

| THF | 25 | 72 |

| Ethanol | 25 | 68 |

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases yields to 90% by accelerating acylation.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been studied for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(6-Chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

This chloro-substituted analog (CAS: 873681-92-6) is structurally analogous to the target compound but differs in two key aspects:

Substituent on Benzothiazole : A chlorine atom replaces fluorine at the 6-position.

Chromene Methyl Group Positions : Methyl groups are located at the 6- and 8-positions instead of 5- and 7-positions.

Physical Properties Comparison

| Property | Target Compound (6-Fluoro) | Chloro Analog (6-Chloro) |

|---|---|---|

| Molecular Formula | C₁₉H₁₃FN₂O₃S | C₁₉H₁₃ClN₂O₃S |

| Molecular Weight | ~366.3 (calculated) | 384.836 |

| Density | ~1.5 g/cm³ (estimated) | 1.5±0.1 g/cm³ |

Functional Implications

- Steric and Positional Effects : The 5,7-dimethyl chromene configuration in the target compound could increase planarity versus the 6,8-dimethyl analog, influencing solubility and crystal packing .

Benzothiazole-Semicarbazone Derivatives

highlights anticonvulsant benzothiazole-semicarbazones (e.g., 4g, 4i) with 100% protection in maximal electroshock seizure (MES) tests at 30 mg/kg. While structurally distinct (semicarbazone vs. carboxamide linkage), key comparisons include:

- Substituent Influence: Fluorine’s smaller atomic radius compared to substituents like -Cl or -NO₂ in semicarbazones (e.g., 4a-t) could reduce steric hindrance at binding sites.

Patent-Disclosed Benzothiazole Derivatives

Examples from (e.g., Example 1 and 24) feature benzothiazole-2-ylamino groups in complex scaffolds. Key differences include:

- Chromene vs. Heterocyclic Cores: The target compound’s chromene-carboxamide core contrasts with tetrahydroquinoline or pyridopyridazine systems in patented analogs.

- Substituent Diversity : The target’s 6-fluoro substitution is less common in patents, which often prioritize chloro or bulkier groups (e.g., adamantyl). Fluorine’s metabolic resistance could offer advantages in pharmacokinetics .

Research Findings and Implications

- Structural Activity Relationships (SAR) :

- Fluorine vs. Chlorine : Fluorine’s electronegativity may enhance dipole interactions in target binding, while chlorine’s larger size could improve hydrophobic contacts.

- Methyl Group Positioning : 5,7-Dimethyl chromene may optimize π-π stacking in biological targets compared to 6,8-dimethyl analogs .

- Therapeutic Potential: The target compound’s hybrid structure combines features of anticonvulsant benzothiazoles () and chromene-based bioactive molecules, suggesting dual mechanisms of action.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be described by its chemical structure and formula:

- Chemical Formula : C15H12FN3O2S

- Molecular Weight : 319.34 g/mol

This compound features a benzothiazole moiety, which is often associated with various biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Lines : In vitro studies have shown that derivatives of chromene compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity against these cell lines .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For example, derivatives have shown IC50 values of around 10 µM against COX-2, which is implicated in inflammatory processes .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's:

- Mechanism of Action : The compound may act as a multitarget-directed ligand that inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies indicate that certain derivatives exhibit significantly higher inhibitory activity compared to standard drugs like rivastigmine .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated:

- Free Radical Scavenging : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. In vitro assays have shown promising results in terms of total antioxidant capacity .

Study 1: In Vitro Evaluation of Chromene Derivatives

A study published in ACS Omega evaluated various chromene derivatives for their biological activities. Among these, compounds similar to this compound exhibited:

- AChE Inhibition : IC50 values as low as 0.08 µM against BuChE.

- Neuroprotective Effects : Significant reduction in Aβ aggregation was observed, suggesting potential applications in Alzheimer's disease treatment .

Study 2: Structure-Activity Relationship Analysis

Research focused on the structure-activity relationship (SAR) of benzothiazole and chromene derivatives revealed that:

- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances biological activity due to improved binding affinity to target enzymes.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|---|

| Compound A | 0.08 | 0.14 | 10 |

| Compound B | 0.38 | 0.44 | 8 |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide?

- Methodology : Use a multi-step approach involving (i) condensation of 6-fluoro-1,3-benzothiazol-2-amine with activated chromene-2-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) under reflux in ethanol or THF, and (ii) purification via flash chromatography (CH₂Cl₂/EtOH, 98:2) or recrystallization (toluene/hexane) . Key parameters include temperature control (170–210°C) and solvent selection to optimize yields (20–93% reported for analogous compounds) .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Dissolve in DMSO-d₆ and analyze δ values for diagnostic peaks (e.g., chromene C=O at ~167–168 ppm, benzothiazole aromatic protons at 7.3–8.2 ppm) .

- FTIR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH vibrations (~3199 cm⁻¹) .

- HRMS : Confirm molecular weight (C₁₇H₁₀ClFN₂O₃S, MW 374.77) via ESI-HRMS .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial activity)?

- Methodology :

- Microdilution Assay : Test against Gram-positive (e.g., Staphylococcus aureus ATCC 6538) and Gram-negative (e.g., Escherichia coli ATCC 35210) strains. Prepare bacterial suspensions (1.0 × 10⁵ CFU/mL) in LB broth, incubate with compound (serial dilutions in 5% DMSO + 0.1% Tween 80) for 24h at 37°C, and determine MIC/MBC values using optical density (OD₆₅₅ nm) .

- Controls : Include ciprofloxacin as a positive control and solvent-only negative controls .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodology : Use SHELX software for structure solution and refinement. Collect high-resolution data (≤1.0 Å) at synchrotron facilities. Analyze bond angles/lengths (e.g., chromene C=O vs. benzothiazole S–C bonds) to confirm tautomerism or stereochemical assignments. Validate with R-factor convergence (<0.05) .

Q. What structure-activity relationships (SAR) govern its bioactivity against resistant bacterial strains?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., 5,7-dimethyl on chromene, 6-fluoro on benzothiazole) and test derivatives for MIC shifts .

- Mechanistic Studies : Perform competitive binding assays (e.g., with DNA gyrase) or membrane permeability assays using fluorescent probes .

- Data Analysis : Correlate substituent electronegativity (fluoro vs. chloro) with logP and MIC trends .

Q. How does pH and temperature affect the compound’s stability in aqueous buffers?

- Methodology :

- Accelerated Stability Testing : Incubate in PBS (pH 4.0–9.0) at 25–60°C for 7–30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Kinetic Analysis : Calculate t₁/₂ using first-order decay models. Identify degradation products via LC-MS .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to assess bioavailability discrepancies .

- Toxicogenomics : Perform RNA-seq on treated bacterial/viral cultures to identify resistance pathways (e.g., efflux pump upregulation) .

- Triangulation : Combine MIC data, cytotoxicity (MTT assay on mammalian cells), and ADMET predictions to refine therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.